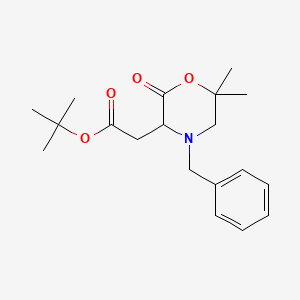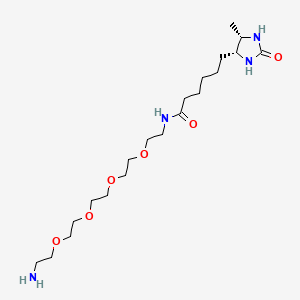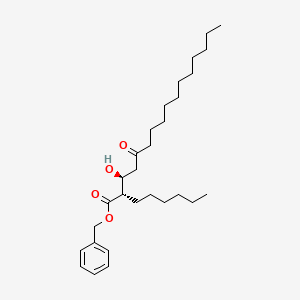
2-(Ethylsulfanyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)acetaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as acetaldehyde, 2-(ethylthio)-. This compound is characterized by the presence of an aldehyde group and an ethylsulfanyl group attached to the same carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Ethylsulfanyl)acetic acid
Reduction: 2-(Ethylsulfanyl)ethanol
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2-(Ethylsulfanyl)acetaldehyde can be compared with other similar compounds, such as:
Acetaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylsulfanyl)acetaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in reactivity and physical properties.
2-(Propylsulfanyl)acetaldehyde: Contains a propylsulfanyl group, resulting in different steric and electronic effects compared to the ethylsulfanyl group.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethylsulfanyl group .
Properties
Molecular Formula |
C4H8OS |
|---|---|
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-ethylsulfanylacetaldehyde |
InChI |
InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3 |
InChI Key |
HFBNUVNBTPEIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)



![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)



![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)
